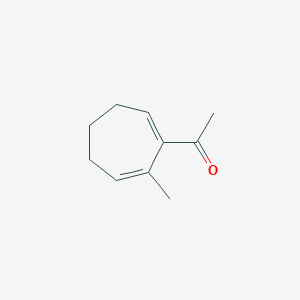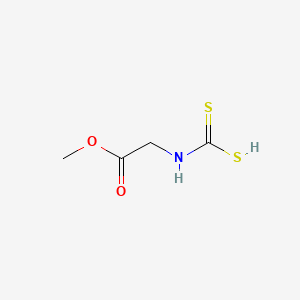![molecular formula C8H14O B13818356 (R)-Bicyclo[2.2.2]octan-2-ol](/img/structure/B13818356.png)
(R)-Bicyclo[2.2.2]octan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Qinoclidinole is a chiral compound known for its unique chemical structure and properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The ®-enantiomer of Qinoclidinole is of particular interest due to its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Qinoclidinole typically involves the use of chiral catalysts or chiral starting materials to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of quinoline derivatives using chiral rhodium or ruthenium catalysts. The reaction conditions often include high pressure and temperature to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of ®-Qinoclidinole may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process is designed to maximize yield and enantiomeric purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
®-Qinoclidinole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert ®-Qinoclidinole to its corresponding tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in chemical synthesis or as intermediates in pharmaceutical production.
Scientific Research Applications
®-Qinoclidinole has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: ®-Qinoclidinole derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-Qinoclidinole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, ®-Qinoclidinole may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-Qinoclidinole: The enantiomer of ®-Qinoclidinole, which may have different biological activities and reactivity.
Quinoline: The parent compound, which lacks the chiral center but shares the core structure.
Tetrahydroquinoline: A reduced form of quinoline with different chemical properties.
Uniqueness
®-Qinoclidinole is unique due to its specific stereochemistry, which can lead to distinct interactions in chemical and biological systems. Its enantiomeric purity and the ability to selectively target molecular pathways make it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C8H14O |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(2R)-bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-6-1-3-7(8)4-2-6/h6-9H,1-5H2/t6?,7?,8-/m1/s1 |
InChI Key |
BDNQWBJLWGNPAL-KAVNDROISA-N |
Isomeric SMILES |
C1CC2CCC1C[C@H]2O |
Canonical SMILES |
C1CC2CCC1CC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
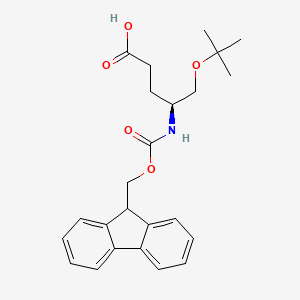
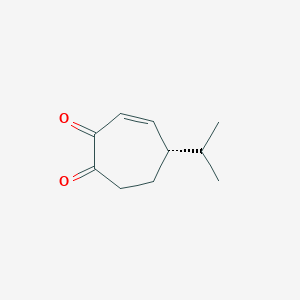
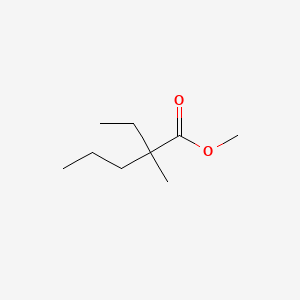
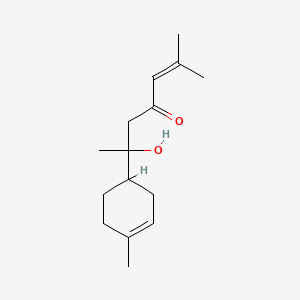
![[(4aR,4bR,8S,10aR,10bS,12aS)-10a,12a-dimethyl-2,5-dioxo-4,4a,4b,7,8,9,10,10b,11,12-decahydro-3H-naphtho[2,1-f]chromen-8-yl] acetate](/img/structure/B13818312.png)
![2-chloro-4-[(E)-hydroxyiminomethyl]phenol](/img/structure/B13818313.png)

![2-[2-[2-(Dimethylamino)ethyl]cyclopentyl]ethanol](/img/structure/B13818333.png)



